molecular formula C12H11ClN2 B578816 5-(2-Chloro-4-methylphenyl)pyridin-2-amine CAS No. 1258634-27-3

5-(2-Chloro-4-methylphenyl)pyridin-2-amine

Cat. No.: B578816
CAS No.: 1258634-27-3
M. Wt: 218.684
InChI Key: STCJCUAGLRIXBW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(2-Chloro-4-methylphenyl)pyridin-2-amine is a chemical compound with the molecular formula C₁₂H₁₁ClN₂ and a molecular weight of 218.68 g/mol . This compound is characterized by the presence of a pyridine ring substituted with a 2-chloro-4-methylphenyl group at the 5-position and an amine group at the 2-position. It is primarily used in research and development settings and is not intended for human or veterinary use .

Preparation Methods

The synthesis of 5-(2-Chloro-4-methylphenyl)pyridin-2-amine can be achieved through various synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically employs organoboron reagents and palladium catalysts under mild and functional group-tolerant conditions . The specific reaction conditions and reagents used for the synthesis of this compound can vary, but the general approach involves the coupling of a halogenated pyridine with a boronic acid derivative of the 2-chloro-4-methylphenyl group.

Chemical Reactions Analysis

5-(2-Chloro-4-methylphenyl)pyridin-2-amine undergoes various types of chemical reactions, including:

Mechanism of Action

The mechanism of action of 5-(2-Chloro-4-methylphenyl)pyridin-2-amine is not well-documented in the literature. similar compounds often exert their effects by interacting with specific molecular targets, such as enzymes or receptors, and modulating their activity. The presence of the pyridine ring and the amine group suggests that the compound may act as a ligand, binding to metal ions or other biomolecules and influencing their function .

Comparison with Similar Compounds

5-(2-Chloro-4-methylphenyl)pyridin-2-amine can be compared to other pyridine derivatives, such as:

    2-Aminopyridine: A simpler compound with a similar amine group but lacking the 2-chloro-4-methylphenyl substitution.

    4-Chloropyridine: A compound with a chlorine atom at the 4-position of the pyridine ring, but without the amine group.

    2-Chloro-4-methylpyridine: A compound with similar substitution patterns but lacking the amine group.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .

Properties

IUPAC Name

5-(2-chloro-4-methylphenyl)pyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11ClN2/c1-8-2-4-10(11(13)6-8)9-3-5-12(14)15-7-9/h2-7H,1H3,(H2,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STCJCUAGLRIXBW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C2=CN=C(C=C2)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90718561
Record name 5-(2-Chloro-4-methylphenyl)pyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90718561
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1258634-27-3
Record name 5-(2-Chloro-4-methylphenyl)pyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90718561
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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